molecular formula C13H10O5 B191614 Isopimpinellin CAS No. 482-27-9

Isopimpinellin

Cat. No.: B191614
CAS No.: 482-27-9
M. Wt: 246.21 g/mol
InChI Key: DFMAXQKDIGCMTL-UHFFFAOYSA-N
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Description

Isopimpinellin is a naturally occurring furanocoumarin compound, primarily found in various plant species, especially those in the carrot family Apiaceae. It is present in celery, garden angelica, parsnip, and the rind and pulp of limes . This compound has garnered significant attention due to its potential anticarcinogenic properties and various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopimpinellin can be synthesized through the mevalonate pathway. . The biosynthesis process is complex and requires precise reaction conditions to ensure the correct formation of the furanocoumarin structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. For instance, the methanol extract obtained using an accelerated solvent extraction method from Ammi majus L. fruits has been found to be effective for isolating this compound . This method ensures a high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Isopimpinellin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced furanocoumarin compounds.

Comparison with Similar Compounds

Isopimpinellin is part of the methoxyfuranocoumarin group, which includes compounds like xanthotoxin and bergapten . These compounds share similar structures and biological activities but differ in their specific effects and potency.

    Xanthotoxin: Known for its use in photochemotherapy for skin disorders.

    Bergapten: Exhibits strong photosensitizing properties and is used in the treatment of vitiligo and psoriasis.

This compound stands out due to its unique combination of anticarcinogenic, antiangiogenic, and anti-photoaging properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4,9-dimethoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMAXQKDIGCMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197457
Record name Isopimpinellin
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Molecular Weight

246.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Isopimpinellin
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Mechanism of Action

Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure.
Record name Isopimpinellin
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Impurities

Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin.
Record name Isopimpinellin
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Color/Form

Light yellow fibers

CAS No.

482-27-9
Record name Isopimpinellin
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Melting Point

151 °C
Record name Isopimpinellin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Isopimpinellin is a naturally occurring furanocoumarin found in various plants, particularly those belonging to the Apiaceae and Rutaceae families. These include citrus fruits like limes [], herbs like parsnip [, ], and medicinal plants like Toddalia asiatica [, ].

ANone: this compound has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. Key spectroscopic data include:

  • IR: Characteristic peaks for carbonyl and aromatic ring systems []
  • 1H NMR and 13C NMR: Data confirms the presence of specific proton and carbon environments, including the characteristic furan and coumarin rings [, ]
  • Mass Spectrometry: Shows the expected molecular ion peak and fragmentation patterns consistent with its structure [, ]

ANone: this compound exhibits its biological activities primarily through interactions with specific enzymes:

  • Cytochrome P450 Inhibition: this compound potently inhibits several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This inhibition occurs through various mechanisms, including competitive inhibition and irreversible inactivation [, ]. As CYP enzymes are involved in the metabolism of various xenobiotics, including the activation of procarcinogens, this compound's inhibitory effect may contribute to its chemopreventive properties.
  • Glutathione S-Transferase Induction: Some studies suggest that this compound may induce the activity of glutathione S-transferases (GSTs) [, ]. GSTs play a crucial role in detoxification by conjugating glutathione to xenobiotics, facilitating their elimination. This induction of GSTs may also contribute to the protective effects of this compound against carcinogenesis.

ANone: Research suggests that the biological activities of this compound are influenced by its structure, particularly:

  • Substitution at the 5- and 8-positions: The presence and type of substituents at these positions on the furanocoumarin skeleton affect its ability to influence lipid and glucose levels in rats []. For instance, this compound, with methoxy groups at both the 5- and 8-positions, increased glucose levels, whereas oxypeucedanin, with different substituents, decreased them [].
  • Linear Furanocoumarin Structure: Compared to simple coumarins, linear furanocoumarins like this compound tend to exhibit more potent inhibition of CYP enzymes and have a greater inhibitory effect on DNA adduct formation by carcinogens like DMBA in animal models [, , ].

A: this compound has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This is significant because:

  • Carcinogen Metabolism: CYP1A1 and CYP1B1 are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) []. By inhibiting these enzymes, this compound can block the formation of reactive metabolites that can damage DNA and initiate tumor development [, , , ].
  • Drug Metabolism: CYP1A2 is a major enzyme involved in the metabolism of many drugs []. Inhibition of CYP1A2 by this compound can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially leading to drug interactions [].

ANone: Research on this compound's biological activities suggests potential applications in:

  • Cancer Chemoprevention: The ability of this compound to inhibit CYP enzymes involved in carcinogen activation and potentially induce detoxifying GSTs makes it a potential candidate for cancer chemoprevention [, , ].
  • Drug Development: Its potent inhibition of specific CYP enzymes makes this compound a valuable tool in drug discovery for studying drug metabolism and potential drug-drug interactions []. Further research could explore its use in developing new therapeutic agents that target CYP enzymes for specific disease conditions.

ANone: While promising, research on this compound is still in its early stages, with limitations including:

    ANone: Various analytical methods are employed to characterize and quantify this compound, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, allows for the separation and quantification of this compound in complex mixtures, such as plant extracts and biological samples [, , , , , , ].
    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify this compound in volatile oils and extracts [, , ].
    • Thin-Layer Chromatography (TLC): TLC serves as a preliminary method for detecting and identifying this compound in plant materials [].

    A: The presence of this compound in apiaceous vegetables and citrus fruits raises questions about its potential impact on human health [, , ]. While its presence in these foods is generally considered safe, its potential to inhibit drug-metabolizing enzymes like CYP1A2 highlights the possibility of food-drug interactions []. Therefore, understanding the levels of this compound in food, individual dietary habits, and potential interactions with medications is essential for assessing any potential risks and benefits.

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